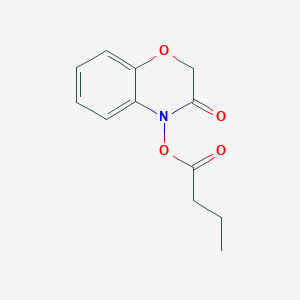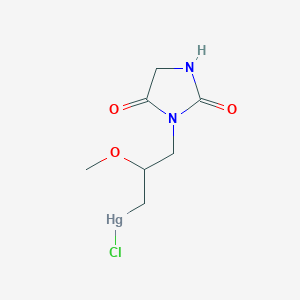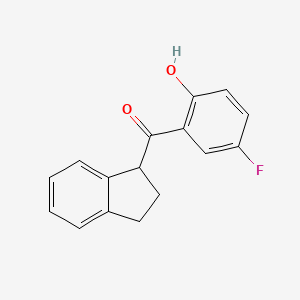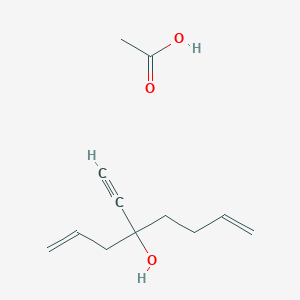
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a benzene ring also substituted with two methyl groups. This compound is part of the larger family of substituted cyclohexanes and benzenes, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene typically involves the alkylation of a dimethylbenzene derivative with a dimethylcyclohexyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
1,2-Dimethylcyclohexane: Similar in structure but lacks the benzene ring.
1,2-Dimethylbenzene: Similar in structure but lacks the cyclohexane ring.
4-(1-Methylcyclohexyl)-1,2-dimethylbenzene: Similar but with only one methyl group on the cyclohexane ring.
Uniqueness
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is unique due to the presence of both a substituted cyclohexane ring and a substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
特性
CAS番号 |
922512-11-6 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
4-(1,2-dimethylcyclohexyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-8-9-15(11-13(12)2)16(4)10-6-5-7-14(16)3/h8-9,11,14H,5-7,10H2,1-4H3 |
InChIキー |
WFAOIGIMFFNVDV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)

![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)



![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)

![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
